(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-11(14-12-13-7-8-19-12)6-5-9-3-1-2-4-10(9)15(17)18/h1-8H,(H,13,14,16)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWAAQOAILHDS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Nitration of Benzene: The nitrophenyl group is introduced through the nitration of benzene, which involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of the nitrophenyl group with the thiazole ring through a propenamide linkage. This can be achieved through a condensation reaction between the nitrophenyl aldehyde and the thiazole amine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to the modulation of their activity. The thiazole ring can also interact with proteins and nucleic acids, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Unique due to its specific combination of nitrophenyl and thiazole groups.
(2E)-3-(2-nitrophenyl)-N-(1,3-oxazol-2-yl)prop-2-enamide: Similar structure but with an oxazole ring instead of a thiazole ring.
(2E)-3-(2-nitrophenyl)-N-(1,3-imidazol-2-yl)prop-2-enamide: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and thiazole groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
